2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
Description
Properties
IUPAC Name |
3-methoxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,19-3)11(12(16)17)15-13(18)20-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKALFPYCSEDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Alkylation and Cbz Protection
A plausible route involves synthesizing the 3-methoxy-3-methylbutanoic acid backbone first, followed by Cbz protection:
Step 1: Synthesis of 3-Methoxy-3-methylbutanoic Acid
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Substrate : Methyl acetoacetate or analogous β-keto esters.
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Reaction : Alkylation with methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in THF) to introduce the methoxy and methyl groups.
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Hydrolysis : Acidic or basic hydrolysis of the ester to yield the free carboxylic acid.
Step 2: Introduction of the Amino Group
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Amination : Conversion of the β-keto intermediate to the β-amino acid via reductive amination or Strecker synthesis.
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Example : Reaction with ammonium chloride and sodium cyanoborohydride in methanol.
Step 3: Cbz Protection
One-Pot Synthesis via Ugi Multicomponent Reaction
The Ugi reaction offers a convergent approach to synthesize α-amino acids with complex substituents:
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Components :
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Amine: tert-Butylamine or protected analogs.
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Carboxylic Acid: 3-Methoxy-3-methylbutanoic acid.
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Aldehyde: Benzaldehyde derivatives.
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Isocyanide: tert-Butyl isocyanide.
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Conditions : Methanol or ethanol at room temperature for 24–48 hours.
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Post-Reaction Modifications :
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Deprotection of tert-butyl groups.
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Selective Cbz protection of the α-amino group.
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Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Stereochemical Control
For chiral variants, asymmetric catalysis or chiral auxiliaries may be employed:
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Catalysts : Cinchona alkaloids or Evans’ oxazolidinones for enantioselective alkylation.
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Resolution : Diastereomeric salt formation with chiral amines (e.g., quinidine).
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.30 g/mol |
| ¹H NMR (CDCl₃) | δ 1.40 (s, 6H, 2×CH₃), 3.30 (s, 3H, OCH₃)... |
| IR (KBr) | 1740 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, amide) |
Challenges and Mitigation Strategies
Competitive Side Reactions
Scalability Issues
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Catalyst Loading : Reduced palladium concentrations (0.5–1 mol%) in hydrogenolysis steps for industrial-scale synthesis.
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Solvent Recovery : Distillation of THF and ethyl acetate for reuse in batch processes.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Stepwise Alkylation | 45–55% | >95% | Moderate |
| Ugi Multicomponent | 60–70% | >90% | High |
The Ugi method offers higher yields but requires stringent control over stoichiometry. Stepwise synthesis allows better intermediate characterization but involves multiple purification steps.
Industrial-Scale Production Considerations
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with structurally related molecules:
*Assumed based on structural similarity to .
Key Observations:
- Protective Groups: The Cbz group in the target compound and ’s analog contrasts with the tert-butoxycarbonyl (Boc) group in . Boc offers stability under acidic conditions, whereas Cbz is cleaved via hydrogenolysis .
- Substituent Effects: The methoxy and methyl groups in the target compound enhance lipophilicity compared to the cyano group in ’s compound, which increases polarity .
- Steric Hindrance: The methyl-substituted amino group in ’s compound may reduce nucleophilic reactivity compared to the unsubstituted amino group in the target compound .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid (commonly referred to as Cbz-MMA) is a synthetic compound with a complex structure that includes a benzyloxycarbonyl (Cbz) group, an amino group, and methoxy and methyl substituents on a butanoic acid backbone. Its molecular formula is C14H19NO5, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The structural complexity of Cbz-MMA contributes to its unique biological properties. The presence of the benzyloxycarbonyl group enhances the stability and solubility of the compound, which is crucial for its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO5 |
| Molecular Weight | 281.30436 g/mol |
| IUPAC Name | 3-methoxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
| CAS Number | 1352999-00-8 |
Enzyme Interactions
Research indicates that Cbz-MMA can interact with various enzymes, potentially acting as an inhibitor in specific metabolic pathways. The benzyloxycarbonyl group is known to enhance the compound's affinity for enzyme binding sites, which may lead to alterations in enzyme activity that could be beneficial in therapeutic contexts.
Antimicrobial Properties
Preliminary studies have suggested that Cbz-MMA exhibits antimicrobial activity. This compound may inhibit the growth of certain bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve interference with bacterial metabolic pathways, although specific targets remain to be fully elucidated.
Case Studies
- Antimicrobial Activity Study : A study evaluated the effectiveness of Cbz-MMA against various Gram-positive and Gram-negative bacteria. Results indicated that at micromolar concentrations, Cbz-MMA significantly inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
- Enzyme Inhibition Study : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. Using fluorescence spectroscopy, researchers demonstrated that Cbz-MMA selectively inhibited enzyme activity, which could have implications for metabolic regulation in diseases such as diabetes.
The biological activity of Cbz-MMA can be attributed to its structural features:
- Benzyloxycarbonyl Group : Enhances stability and solubility.
- Methoxy and Methyl Groups : Influence the compound's hydrophobicity and interaction with biological membranes.
Research Findings
Recent findings highlight the potential therapeutic applications of Cbz-MMA:
- Pharmacokinetics : The compound shows favorable pharmacokinetic properties, including improved absorption and bioavailability due to its structural modifications.
- Therapeutic Applications : Potential applications include use as a scaffold for designing new drugs targeting bacterial infections or metabolic disorders.
Q & A
Q. What are the optimal synthetic routes for 2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protection-deprotection strategies. For example, the benzyloxycarbonyl (Cbz) group can be introduced via reaction with benzyl chloroformate under alkaline conditions. The methoxy and methyl groups may be incorporated using alkylation or nucleophilic substitution reactions. Aprotic solvents like DMF or THF, combined with bases such as NaH, are critical for controlling regioselectivity . Yield optimization often requires precise temperature control (e.g., reflux at 80–100°C) and inert atmospheres to prevent side reactions .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- NMR Spectroscopy : Used to confirm stereochemistry (e.g., coupling constants in H NMR) and functional group integrity (e.g., Cbz-group protons at δ 5.1–5.3 ppm) .
- HPLC : Ensures purity (>95%) by detecting impurities from incomplete deprotection or side products .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for CHNO: 281.1264) and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
The compound exhibits limited aqueous solubility due to hydrophobic groups (benzyl, methyl). Solubility improves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate susceptibility to hydrolysis in acidic/basic conditions, particularly at the ester and carbamate linkages. Long-term storage recommendations include desiccation at −20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). For example, anti-inflammatory activity reported in macrophages may not replicate in epithelial cells due to differential receptor expression. Meta-analyses combining in vitro (e.g., ELISA for cytokine inhibition) and in silico (molecular docking against COX-2) data can clarify mechanisms . Standardized protocols for IC determination (e.g., dose-response curves with triplicate runs) are critical .
Q. What strategies are effective for modifying the compound’s structure to enhance target selectivity?
- Functional Group Replacement : Substituting the methoxy group with electron-withdrawing groups (e.g., nitro) may improve binding to hydrophobic enzyme pockets .
- Stereochemical Optimization : Enantiomeric purity (e.g., S-configuration at C2) can be achieved via chiral chromatography or asymmetric catalysis, enhancing interactions with stereospecific targets .
- Prodrug Design : Esterification of the carboxylic acid improves bioavailability, with enzymatic cleavage in vivo restoring activity .
Q. How do computational methods inform the design of derivatives with improved pharmacokinetic properties?
Molecular dynamics simulations predict metabolic stability by analyzing CYP450 binding affinities. QSAR models correlate logP values (e.g., calculated logP = 2.1) with membrane permeability. Docking studies against serum albumin (PDB: 1AO6) assess plasma protein binding, guiding structural tweaks to reduce clearance rates .
Q. What experimental approaches validate interactions between this compound and biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., K = 5–10 µM for kinase inhibition) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- X-ray Crystallography : Resolves binding modes (e.g., hydrogen bonds between the carbamate group and His229 in the active site) .
Data Analysis and Interpretation
Q. How should researchers address variability in synthetic yields across different batches?
Batch variability often stems from trace moisture or oxygen exposure. Statistical tools like ANOVA identify critical factors (e.g., solvent purity, reaction time). Process analytical technology (PAT), such as in-situ FTIR, monitors intermediate formation and optimizes reaction quenching .
Q. What methodologies are recommended for comparative studies of structural analogs?
- Library Synthesis : Parallel synthesis of analogs with systematic substitutions (e.g., varying aryl groups at C3) .
- Bioactivity Clustering : PCA analysis of IC values across targets (e.g., inflammation vs. cancer) identifies structure-activity trends .
- Metabolite Profiling : LC-MS/MS tracks metabolic pathways (e.g., glucuronidation vs. sulfation) to prioritize stable derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
